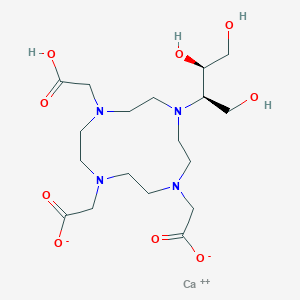

Lactobionic acid (calcium dihydrate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium lactobionate is a calcium salt of lactobionic acid, a disaccharide formed from gluconic acid and galactose. It is known for its high solubility in water and its use in various industrial and medical applications. The compound is often used as a stabilizer, chelator, and moisturizer in different formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium carbonate to form calcium lactobionate . Another method involves the electrolytic oxidation of lactose in the presence of calcium carbonate and calcium bromide .

Industrial Production Methods

Industrial production of calcium lactobionate often involves fermentation processes using specific bacterial strains such as Pseudomonas taetrolens. The fermentation process is optimized by controlling pH and temperature to maximize the yield of lactobionic acid, which is then converted to calcium lactobionate .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium lactobionate primarily undergoes oxidation reactions. The oxidation of lactose to lactobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Oxidizing Agents: Bromine water, molecular oxygen

Catalysts: Calcium carbonate, calcium bromide

Conditions: Aqueous solutions, controlled pH, and temperature

Major Products

The major product of the oxidation of lactose is lactobionic acid, which is then neutralized to form calcium lactobionate .

Wissenschaftliche Forschungsanwendungen

Calcium lactobionate has a wide range of applications in scientific research:

Wirkmechanismus

Calcium lactobionate exerts its effects primarily through its ability to chelate calcium ions and stabilize various formulations. It maintains cell membrane and capillary permeability and acts as an activator in the transmission of nerve impulses and muscle contraction . The compound also plays a role in bone formation and blood coagulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Calcium gluconate

- Calcium lactate

- Calcium glubionate

Uniqueness

Calcium lactobionate is unique due to its high solubility in water and its ability to act as a chelator and stabilizer in various formulations. Unlike calcium gluconate and calcium lactate, calcium lactobionate is particularly effective in stabilizing certain pharmaceutical formulations and is widely used in organ preservation solutions .

Eigenschaften

Molekularformel |

C24H46CaO26 |

|---|---|

Molekulargewicht |

790.7 g/mol |

IUPAC-Name |

calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate |

InChI |

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2 |

InChI-Schlüssel |

FALNADDKNDADFQ-UHFFFAOYSA-L |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)

![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)

![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)